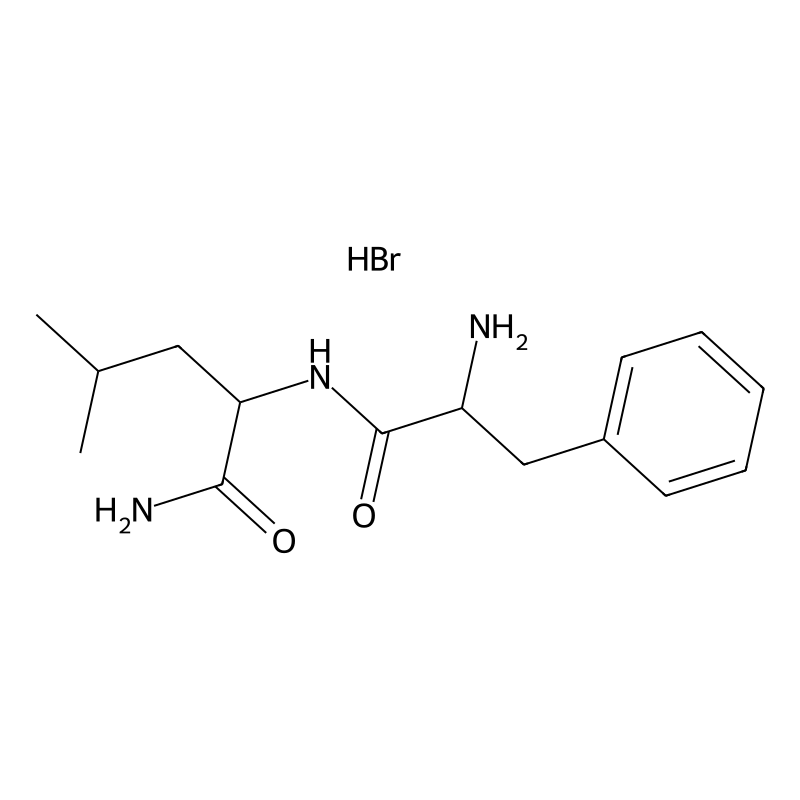

H-Phe-Leu-NH2.HBr

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phe-Leu dipeptide amide hydrobromide structure

Chemical Identity and Structural Data

The table below summarizes the core chemical information for H-Phe-Leu-NH₂·HBr.

| Property | Description |

|---|---|

| IUPAC Name | 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1] |

| CAS Number | 108321-16-0 [2] [1] |

| Molecular Formula | C₁₅H₂₄BrN₃O₂ [2] [1] |

| Molecular Weight | 358.27 g/mol [2] [1] |

| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1] |

| InChI Key | SBFSMRHQAGKROZ-UHFFFAOYSA-N [1] |

| Storage | -20°C [2] |

Synthesis and Analytical Protocols

This dipeptide amide can be synthesized using standardized peptide chemistry techniques.

Synthetic Methodology

- Solid-Phase Peptide Synthesis (SPPS): This is the gold standard for producing H-Phe-Leu-NH₂·HBr, offering high efficiency and scalability [1] [3]. The process involves sequentially coupling Nα-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps [1].

- Key Steps in SPPS [4] [5] [3]:

- Protection: The amine group of phenylalanine (Phe) is protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The carboxylic acid of leucine (Leu) is protected as an ester.

- Coupling: The protected Phe and Leu are coupled using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU to form the amide bond.

- Deprotection & Cleavage: The protecting groups are removed, and the final dipeptide is cleaved from the solid support. Treatment with hydrobromic acid (HBr) forms the stable hydrobromide salt [1].

- Solution-Phase Synthesis: An alternative approach involves coupling activated amino acids in solution using reagents like Dicyclohexylcarbodiimide (DCC) [1].

Optimization and Analysis

For SPPS, key parameters to optimize include coupling time (2–4 hours), use of scavengers (e.g., 1% anisol) to reduce side reactions, and solvent polarity (e.g., DMF or DCM) to improve reagent solubility [1]. Post-synthesis, the purity and molecular mass of the resulting peptide are typically determined by RP-HPLC coupled with electrospray ionization mass spectrometry [3].

Explored Biological Activities and Data

Research indicates that the Phe-Leu motif has specific biological activities, particularly in neuroprotection. The table below summarizes key experimental findings from a model using SH-SY5Y neuroblastoma cells under oxidative stress induced by 6-hydroxydopamine (6-OHDA) [1].

| Parameter | 6-OHDA Model (Control) | 6-OHDA + Phe-Leu Analog | Change (%) |

|---|---|---|---|

| ROS Production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |

| Mitochondrial Membrane Potential | 100 ± 6.5% | 135 ± 7.8% | +35% |

| Caspase-3 Activity | 100 ± 4.3% | 65 ± 3.9% | -35% |

The proposed mechanism for these effects involves the activation of key cell survival pathways. The Phe-Leu sequence is believed to mimic endogenous neurotrophic factors [1].

Proposed neuroprotective pathway activated by the Phe-Leu motif.

The leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain [1].

Research Applications and Considerations

- Primary Applications: This dipeptide is used in biochemical research as a model compound for studying peptide interactions and enzymatic reactions. Its structural features also make it relevant for pharmaceutical development, particularly in areas targeting neurological disorders or muscle recovery [1].

- Safety and Handling: The compound has a WGK Germany rating of 3, indicating it is highly water-polluting [2]. It should be handled with appropriate environmental and safety precautions.

References

biological activity of phenylalanine-leucine dipeptide

Biological Activities & Experimental Data

The s is significantly influenced by their structural sequence and modifications.

| Activity/Property | Dipeptide Sequence/Type | Experimental Model | Key Findings & Quantitative Data |

|---|

| Solid-state Cyclization | L-phenylalanyl-L-leucine (Phe-Leu) & L-leucyl-L-phenylalanine (Leu-Phe) [1] | Solid-state thermal analysis; Non-isothermal kinetics [1] | • Sequence impacts cyclization temperature & activation energy [1]. • High-yield synthesis of diketopiperazine derivatives [1]. | | Anticancer Activity | 32 novel dipeptides (N-terminus: salicylic acid; C-terminus: aromatic/alicyclic amines) [2] | Cancer cell lines (e.g., HCT-116) [2] | • 8 compounds showed single-digit micromolar GI₅₀ (high potency) [2]. • Induced rapid cell detachment & apoptosis (↑ caspases, PARP cleavage) [2]. • Dephosphorylated FAK (Y397), p130CAS (Y410), paxillin (Y118) [2]. |

Experimental Workflows

Here are the generalized experimental methodologies for the key areas of study.

Solid-State Cyclization Kinetics

This methodology is used to study the thermal conversion of linear dipeptides to their cyclic diketopiperazine forms [1].

Workflow for studying solid-state dipeptide cyclization kinetics and parameters.

Anticancer Cytotoxicity & Mechanism Screening

This workflow outlines the process for synthesizing and evaluating novel dipeptides for anticancer activity [2].

High-level workflow for screening and characterizing anticancer dipeptides.

Proposed Signaling Pathway for Anticancer Activity

The following diagram integrates a proposed mechanism based on the search findings, where novel Phe-Leu dipeptides inhibit focal adhesion signaling and induce apoptosis [2].

Proposed mechanism of novel Phe-Leu dipeptides inhibiting adhesion and inducing apoptosis.

Research Implications and Future Directions

The sequence-specific effects and solid-state behavior of phenylalanine-leucine dipeptides open several promising research avenues:

- Therapeutic Development: Modified dipeptides are promising scaffolds for developing anticancer agents targeting focal adhesion signaling [2].

- Sustainable Synthesis: Solid-state cyclization is a high-yield, minimal-waste strategy for synthesizing diketopiperazine derivatives, which are valuable structures in medicinal chemistry [1].

- Expanded Screening: Future work should include broader panels of cancer cell lines, in vivo models, and further investigation into the sequence-activity relationship.

References

H-Phe-Leu-NH2.HBr neuroprotective mechanisms

Molecular Profile of H-Phe-Leu-NH2·HBr

This dipeptide is composed of the amino acids phenylalanine and leucine, formulated as a hydrobromide salt to enhance its solubility and stability in aqueous solutions [1].

- CAS Number: 108321-16-0

- Molecular Formula: C₁₅H₂₄BrN₃O₂

- Molecular Weight: 358.27 g/mol

- IUPAC Name: 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1]

- SMILES: CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1]

Neuroprotective Mechanisms of Action

The neuroprotective effects are primarily mediated through the modulation of key intracellular survival and apoptotic pathways, particularly in response to oxidative stress.

Quantitative Neuroprotective Effects

The following table summarizes key experimental findings from a model of 6-hydroxydopamine (6-OHDA)-induced oxidative stress in SH-SY5Y neuroblastoma cells [1].

| Parameter Measured | 6-OHDA Model (Control) | 6-OHDA + H-Phe-Leu-NH2·HBr Analog | Change (%) |

|---|---|---|---|

| ROS Production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |

| Mitochondrial Membrane Potential | 100 ± 6.5% | 135 ± 7.8% | +35% |

| Caspase-3 Activity | 100 ± 4.3% | 65 ± 3.9% | -35% |

RFU: Relative Fluorescence Units.

PI3K/Akt/mTOR Pathway Activation

The Phe-Leu motif mimics endogenous neurotrophic factors [1]. In experimental models, this dipeptide activates the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival [1] [2]. Specifically, it has been shown to increase levels of phosphorylated Akt (p-AKT) and phosphorylated mTOR (p-mTOR) by 2.3-fold and 1.8-fold, respectively, compared to stressed controls [1]. The proposed molecular interaction involves the leucine residue facilitating hydrophobic interactions with Akt, while the phenylalanine moiety helps stabilize binding to mTOR [1].

H-Phe-Leu-NH2·HBr activates the PI3K/Akt/mTOR pathway to promote cell survival [1] [2].

Attenuation of Apoptotic Cascades

Activation of the survival pathway concurrently suppresses apoptotic machinery. The dipeptide reduces the activity of Caspase-3, a key executioner enzyme in apoptosis, by 35% [1]. This indicates a significant role in preserving neuronal viability by halting the programmed cell death cascade.

Experimental Models and Protocols

The primary data for H-Phe-Leu-NH2·HBr comes from in vitro models simulating Parkinson's disease pathology.

- Cell Line: SH-SY5Y human neuroblastoma cells [1].

- Neurotoxic Insult: Treatment with 6-Hydroxydopamine (6-OHDA) to induce oxidative stress and mimic dopaminergic neuron degeneration [1].

- Experimental Endpoints:

- Reactive Oxygen Species (ROS): Measured using fluorescent probes (e.g., DCFH-DA).

- Mitochondrial Membrane Potential (ΔΨm): Assessed with fluorescent dyes (e.g., JC-1 or TMRM).

- Caspase-3 Activity: Quantified using colorimetric or fluorometric assays.

- Protein Phosphorylation (p-AKT, p-mTOR): Analyzed by western blotting or ELISA.

Research Applications and Development

H-Phe-Leu-NH2·HBr is primarily used in biochemical research and early-stage pharmaceutical development for neurological disorders [1]. Its mechanism aligns with strategies targeting oxidative stress and faulty cell signaling in diseases like Parkinson's and Alzheimer's [2].

- Advantages: The dipeptide structure offers a potentially favorable balance of bioactivity and synthetic accessibility.

- Challenges: Further investigation is needed into its pharmacokinetics, metabolic stability, and blood-brain barrier permeability in vivo.

Conclusion and Future Directions

H-Phe-Leu-NH2·HBr demonstrates compelling neuroprotective effects in preclinical models, primarily by activating the PI3K/Akt/mTOR pathway and suppressing apoptosis. Future work should focus on in vivo validation, structural optimization to enhance drug-like properties, and exploration of its effects in a wider range of neurodegenerative models.

References

H-Phe-Leu-NH2.HBr solubility and stability

Available Chemical and Biological Data

The table below summarizes the key information found for H-Phe-Leu-NH2.HBr.

| Property | Description |

|---|---|

| Chemical Name | H-Phenylalanine-Leucine-Amide Hydrobromide [1] |

| CAS Number | 108321-16-0 [1] |

| Molecular Formula | C₁₅H₂₄BrN₃O₂ [1] |

| Molecular Weight | 358.27 g/mol [1] |

| Salt Form | Hydrobromide (HBr); enhances water solubility and stabilizes the amine group [1] |

| Structural Features | Dipeptide with an amide bond linking phenylalanine and leucine residues [1] |

| Reported Biological Activity | Shown to activate the PI3K/AKT/mTOR pathway, exhibiting neuroprotective effects in cellular models [1] |

Synthesis and Handling Protocols

The synthesis and handling of this dipeptide should follow established peptide chemistry principles, given the lack of a specific published protocol for this exact compound.

- Recommended Synthesis Method: Solid-Phase Peptide Synthesis (SPPS) is the gold standard for producing such dipeptides [1]. This method involves sequentially adding Nα-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps to yield the final product.

- Critical Synthesis Parameters: To achieve high yield and purity, the coupling time for amino acids should be extended to 2–4 hours, and scavengers (e.g., 1% anisol) should be used to reduce side reactions [1].

- Handling and Storage Considerations: The general instability of protein and peptide drugs underscores the importance of careful handling [2]. To maintain stability, consider these strategies:

- Use of Additives: Employ stabilizers like sugars, polymers, or surfactants in formulation buffers to combat aggregation [2].

- Container Engineering: The architectural structure of storage containers can impact stability; using specialized containers can help [2].

- Control of Physical Stresses: Avoid temperature extremes and agitation, as these can cause unfolding, misfolding, or aggregation [2].

Analytical Characterization Strategies

A multi-pronged analytical approach is required to fully characterize the dipeptide and confirm its stability.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This is a core technique for assessing the purity and identity of pharmaceutical peptides and for detecting covalent modifications or degradation products [2].

- Stress Studies: To determine the stability profile of this compound, you can design stress studies that expose the compound to various conditions [2]:

- Temperature-Induced Instability: Incubate the dipeptide at elevated temperatures (e.g., 40°C, 60°C) and analyze samples over time for degradation or aggregation.

- pH Variation: Examine the stability of the compound in buffers of different pH to identify optimal storage conditions.

- Monitoring Physical Instability: Techniques such as Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) can be used to detect and quantify the formation of aggregates, a common physical instability in peptide solutions [2].

Context on Peptide Stability and Mechanisms

The following diagram illustrates the general pathways of protein and peptide instability, which are critical considerations for a stable this compound formulation.

General pathways of peptide instability under stress [2]

- Mechanism of Neuroprotective Action: Research on peptides containing the Phe-Leu sequence indicates that the leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain [1]. This dual interaction is key to activating the PI3K/AKT/mTOR pathway, a crucial cell survival signaling cascade [1].

A Path Forward for Your Research

Based on the gathered information, here are the practical steps to develop a complete data set for your whitepaper:

- Determine Solubility Experimentally: Since quantitative solubility data is not available, you will need to establish it. Start by performing a simple solubility test in water and common organic solvents (e.g., DMSO, ethanol) at room temperature, noting the maximum concentration achieved before precipitation.

- Establish a Stability-Indicating Method: Develop an LC-MS method that can separate this compound from its potential degradation products. This method will be essential for all subsequent stability studies.

- Conduct Forced Degradation Studies: Use the method above to test the dipeptide under various stress conditions (heat, light, acidic/basic pH) to identify its major degradation pathways and establish its stability profile.

References

phenylalanine leucine dipeptide amide research

Research Overview and Quantitative Data

The table below summarizes the key research areas and quantitative findings for phenylalanine-leucine dipeptides and their analogs.

| Research Area | Specific Compound/System | Key Findings/Properties | Quantitative Data / Efficacy |

|---|---|---|---|

| Anticancer Agents [1] | N-terminus salicylic acid-modified Leu-Leu and Phe-Leu dipeptides. | Modulates cancer cell viability and attachment; interferes with FAK signaling. | Micromolar GI₅₀ values (antiproliferative activity). |

| Biocompatible Piezoelectricity [2] | L-phenylalanyl-L-leucine (Phe-Leu) and L-leucyl-L-phenylalanine (Leu-Phe) crystals. | Effective piezoelectric micro-/nanocrystals; sequence affects morphology and properties. | Effective piezoelectric coefficient (dₑₑ):

- Phe-Leu: 71 pm/V (vertical), -73 pm/V (lateral)

- Leu-Phe: 87 pm/V (vertical), -19 pm/V (lateral) | | Clinical Prognostic Biomarkers [3] | Combined plasma levels of phenylalanine and leucine (PLA score) in critically ill patients. | Predicts 30-day mortality in ICU patients independent of APACHE II/NUTRIC scores. | Cut-offs:

- Phenylalanine ≥ 88.5 µM

- Leucine < 68.9 µM Mortality by PLA category: Low (9.0%), Intermediate (23.8%), High (45.6%), Very High (81.8%) | | Biomaterial Self-Assembly [4] | Phenylene urea-Phe-LeuOMe hybrid peptides. | Self-assembles into polygonal peptide tubes via "zipper" arrangements; exhibits autofluorescence. | Information on specific quantitative metrics not available in the provided abstract. |

Detailed Experimental Protocols

Here are the methodologies for key experiments from the search results.

Anticancer Activity Assay (Cell-based) [1]

- Objective: To evaluate the antiproliferative effect of modified dipeptides and investigate their mechanism of action regarding cell adhesion.

- Cell Viability & GI₅₀ Determination:

- Cell Lines: Various cancer cell lines are cultured in vitro.

- Treatment: Cells are treated with a range of concentrations of the dipeptide compounds.

- Assay: A standard cell viability assay (e.g., MTT, XTT) is performed after a set incubation period (e.g., 72 hours).

- Analysis: The GI₅₀ value (concentration for 50% growth inhibition) is calculated from the dose-response curve.

- Investigation of Adhesion Mechanisms:

- Observation: Treated cells are observed for morphological changes and detachment.

- Protein Analysis: Western blotting is used to analyze the phosphorylation status and expression levels of Focal Adhesion Kinase (FAK) and its downstream signaling proteins.

Formation and Measurement of Piezoelectric Dipeptide Crystals [2]

- Objective: To form micro- and nanostructures from Phe-Leu and Leu-Phe dipeptides and measure their piezoelectric properties.

- Crystal Formation:

- Substrate: A silicon substrate is used.

- Film Preparation: An amorphous film of the dipeptide is created by dropping a solution (1 mg mL⁻¹ in methanol) onto the substrate and allowing the solvent to evaporate.

- Crystallization: The amorphous film is exposed to saturated vapors of organic solvents (e.g., chloroform, acetonitrile, methanol) in a closed container for 24 hours to induce crystal growth.

- Piezoelectric Measurement:

- Technique: Piezoresponse Force Microscopy (PFM).

- Procedure: A conductive AFM tip is brought into contact with the surface of a single crystal. An alternating current (AC) voltage is applied to the tip, generating a localized electric field.

- Measurement: The resulting mechanical deformation (vibration) of the crystal is measured by the AFM tip to determine the effective piezoelectric coefficient (dₑₑ) for both vertical and lateral displacements.

Determining Prognostic PLA Score in ICU Patients [3]

- Objective: To develop and validate a score based on phenylalanine and leucine levels to predict 30-day mortality in critically ill patients.

- Patient Enrollment:

- Cohorts: An initiation cohort (e.g., n=537) and a separate validation cohort (e.g., n=139) are recruited from ICUs.

- Inclusion Criteria: Patients with APACHE II score ≥15 or intubated due to respiratory failure.

- Blood Sampling and Amino Acid Measurement:

- Sample Collection: Blood is drawn in EDTA tubes in the early morning after ICU admission.

- Analysis: Plasma phenylalanine and leucine concentrations are measured using Ultra-Performance Liquid Chromatography (UPLC).

- Derivatization: Plasma samples are deproteinized and derivatized with aminoquinolyl-carbamyl (AQC).

- Separation & Detection: Derivatized amino acids are separated on a C18 column and detected by a tunable UV detector.

- Score Development and Validation:

- Cut-off Definition: Cut-off values for phenylalanine and leucine are determined using Youden's index from ROC analysis.

- Scoring: A points-based PLA score is developed from a multivariable Cox model, categorized into risk groups (Low, Intermediate, High, Very High).

- Statistical Analysis: The score's predictive power for 30-day mortality is tested against traditional scores (APACHE II, NUTRIC) using Kaplan-Meier analysis and Cox regression in both initiation and validation cohorts.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for studying dipeptide piezoelectricity and the proposed anticancer mechanism.

Workflow for creating and testing piezoelectric dipeptide crystals [2].

Proposed mechanism of modified dipeptides disrupting FAK signaling in cancer cells [1].

Key Research Insights

- Amino Acid Sequence Matters: The peptide sequence (Phe-Leu vs. Leu-Phe) results in distinct crystal morphologies and piezoelectric properties, highlighting the importance of sequence-specific design [2].

- From Bench to Bedside: The transition from dipeptide-based drug discovery to the use of free amino acids as clinical biomarkers shows the translational potential of research on these molecules [1] [3].

- Beyond Biological Roles: These dipeptides form the basis for advanced biocompatible materials, finding applications in energy harvesting and medical sensors beyond their native biological functions [2].

References

- 1. Novel modified leucine and phenylalanine dipeptides ... [sciencedirect.com]

- 2. New piezoelectric materials based on Phe-Leu and ... [sciencedirect.com]

- 3. Combining Phenylalanine and Leucine Levels Predicts 30 ... [pmc.ncbi.nlm.nih.gov]

- 4. Self-assembling Hybrid Peptides via Leu/Ile-Phe Zipper [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Solution Phase Synthesis of H-Phe-Leu-NH2

Introduction to Solution Phase Peptide Synthesis

Solution-phase peptide synthesis (SolPPS) represents the foundational methodology for peptide chemistry that predates the more widely known solid-phase approach. While solid-phase peptide synthesis (SPPS) revolutionized the field by enabling automated synthesis and simplified purification, solution-phase methods remain indispensable for specialized applications where SPPS faces limitations [1] [2]. This is particularly true for peptides containing unusual structural elements such as the hydrazide bridge in biphalin, a dimeric enkephalin analogue that cannot be synthesized using standard polymeric supports [1] [2]. For simple dipeptides such as H-Phe-Leu-NH2, solution-phase approaches offer distinct advantages including precise reaction control, straightforward reaction monitoring, and significantly reduced reagent consumption compared to solid-phase methods.

The resurgence of interest in solution-phase techniques has been driven by growing needs for sustainable manufacturing processes in pharmaceutical development. Recent advances have addressed traditional limitations of SolPPS through improved coupling reagents, green solvent alternatives, and novel purification strategies that minimize environmental impact [3] [4]. Peptide-based therapeutics represent a rapidly expanding market projected to exceed USD 50 billion by 2026, with over 80 molecules currently marketed and 150+ in clinical development [3]. This growing importance has intensified the search for efficient, scalable synthetic methods that reduce the ecological footprint of peptide production while maintaining high purity standards.

Synthetic Strategy and Design Considerations

Retrosynthetic Analysis and Protection Scheme

The synthesis of H-Phe-Leu-NH2 requires careful consideration of protection-deprotection strategies to prevent undesired side reactions and ensure correct amide bond formation. The retrosynthetic analysis reveals two primary approaches:

- Z-Protection Strategy: Z-Phe-OH + H-Leu-NH2 → Z-Phe-Leu-NH2 → H-Phe-Leu-NH2 (via hydrogenolytic deprotection)

- Fmoc-Protection Strategy: Fmoc-Phe-OH + H-Leu-NH2 → Fmoc-Phe-Leu-NH2 → H-Phe-Leu-NH2 (via base-mediated deprotection)

The Z-protection approach offers distinct advantages for sustainable synthesis, as the deprotection step employs catalytic hydrogenation that generates no chemical byproducts and allows for solvent recovery [4]. This approach aligns with green chemistry principles by avoiding the stoichiometric base usage required for Fmoc removal and eliminating the piperidine solvent, which faces increasing regulatory restrictions due to its potential misuse in illegal narcotics production [4].

Sustainable Synthesis Considerations

Modern solution-phase peptide synthesis emphasizes environmental health and safety (EHS) considerations alongside traditional efficiency metrics. The process mass intensity (PMI) has emerged as a key green chemistry metric, with recent advances achieving remarkably low PMI values of 30 for each deprotection/coupling sequence through one-pot protocols that avoid work-ups, intermediate purification, and dispersion effects [4]. Additional sustainability priorities include:

- DMF replacement with greener solvents such as ethyl acetate

- Use of non-toxic coupling reagents with favorable safety profiles

- Minimization of solvent volumes through concentration optimization

- Implementation of continuous processes that reduce waste and improve efficiency

Table 1: Comparison of Protection Strategies for H-Phe-Leu-NH2 Synthesis

| Characteristic | Z-Protection Strategy | Fmoc-Protection Strategy |

|---|---|---|

| Deprotection Method | Catalytic hydrogenation | Base treatment (piperidine) |

| Byproducts | None | Piperidine-Fmoc adduct |

| Greenness Score | High | Moderate |

| Scalability | Excellent for large scale | Limited by base usage |

| Safety Considerations | Hydrogen gas handling | Piperidine toxicity and regulations |

| Solvent Compatibility | Ethyl acetate, EtOAc/TBME | DMF, DMSO |

T3P-Based Green Solution Phase Protocol

Materials and Equipment

- Protected amino acids: Z-Phe-OH (or Fmoc-Phe-OH), H-Leu-NH2

- Coupling reagent: T3P (50% solution in ethyl acetate)

- Base: DIPEA (N,N-Diisopropylethylamine)

- Solvents: Anhydrous ethyl acetate (or DMF if required)

- Catalyst: Palladium on carbon (Pd/C, 10% w/w) for Z-deprotection

- Inert atmosphere: Nitrogen or argon gas supply

- Apparatus: Round-bottom flask, magnetic stirrer, hydrogenation apparatus, TLC plates, LC-MS system

Step-by-Step Synthesis Procedure

Coupling Reaction Setup:

- Charge Z-Phe-OH (1.0 equiv) and H-Leu-NH2 (1.05 equiv) in a dried reaction vessel under nitrogen atmosphere.

- Add anhydrous ethyl acetate (0.1 M concentration relative to Z-Phe-OH) and stir until complete dissolution.

- Cool the reaction mixture to 0°C using an ice bath.

T3P-Mediated Coupling:

- Add DIPEA (3.0 equiv) dropwise to the reaction mixture with continuous stirring.

- Introduce T3P (1.5 equiv as 50% solution in ethyl acetate) in one portion.

- Remove the ice bath and allow the reaction to proceed at room temperature with vigorous stirring.

- Monitor reaction completion by TLC or LC-MS (typically 5-15 minutes).

Work-up and Isolation:

- Transfer the reaction mixture to a separatory funnel and wash with 0.5 M HCl solution (2 × volume).

- Follow with washing using saturated NaHCO₃ solution (2 × volume).

- Finally, wash with brine (1 × volume) to remove inorganic residues.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Global Deprotection:

- Dissolve the crude Z-Phe-Leu-NH2 in ethanol or ethyl acetate in a hydrogenation vessel.

- Add Pd/C catalyst (10% w/w relative to protected dipeptide).

- Conduct catalytic hydrogenation at ambient pressure and temperature for 2-4 hours.

- Monitor reaction progress by TLC or LC-MS until deprotection is complete.

- Filter through Celite to remove the catalyst and concentrate under reduced pressure.

Purification and Characterization:

- Purify the crude H-Phe-Leu-NH2 using recrystallization or preparative HPLC.

- Characterize the final product by ( ^1H )-NMR, ( ^{13}C )-NMR, and HRMS.

- Determine optical purity by chiral HPLC or Marfey's analysis.

Table 2: Optimization Parameters for T3P-Mediated Coupling

| Parameter | Screened Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| T3P Equivalents | 1.0 - 2.0 equiv | 1.5 equiv | <1.0 equiv: Incomplete conversion; >2.0 equiv: No improvement |

| Base Equivalents | 1.0 - 4.0 equiv | 3.0 equiv | Lower equivalents reduce conversion; Higher equivalents do not improve yield |

| Reaction Time | 1 - 60 minutes | 5-15 minutes | Rapid completion within 5 minutes; extended times show no improvement |

| Solvent System | DMF, EtOAc, MeCN | EtOAc | EtOAc shows equivalent efficiency to DMF with improved greenness |

| Temperature | 0°C - 40°C | Room temperature | Lower temperatures slightly slow reaction; higher temperatures do not improve yield |

Critical Methodological Notes

Moisture Control: T3P is highly sensitive to moisture. Strict anhydrous conditions must be maintained throughout the coupling reaction to ensure optimal performance. The reaction should be conducted under an inert nitrogen or argon atmosphere with thoroughly dried glassware and solvents [4].

Reaction Stoichiometry: The optimized 1.5:3.0 ratio of T3P to DIPEA is critical for achieving complete conversion. Deviation from this stoichiometry typically results in incomplete coupling, as the reaction reaches equilibrium rapidly without further progression over time [4].

Order of Addition: For optimal results, add the base (DIPEA) before introducing T3P. Pre-activation of the carboxylic acid component before adding the amine nucleophile should be avoided, as this sequence has been associated with increased racemization (up to 5% in model systems) [4].

Experimental Enhancement and Analytical Methods

Alternative Fmoc-Protection Strategy

For researchers requiring Fmoc-based protection, the following modified protocol can be employed:

Coupling Reaction:

- Follow the same coupling procedure as in section 3.2 using Fmoc-Phe-OH (1.0 equiv), H-Leu-NH2 (1.05 equiv), T3P (1.5 equiv), and DIPEA (3.0 equiv) in ethyl acetate.

- After work-up, obtain Fmoc-Phe-Leu-NH2 as an intermediate.

Fmoc Deprotection:

- Dissolve the protected dipeptide in DMF or acetonitrile (0.1 M concentration).

- Add piperidine (20% v/v) and stir at room temperature for 30 minutes.

- Monitor depletion of starting material by TLC or LC-MS.

- Concentrate under reduced pressure and purify by precipitation or chromatography.

This approach may be preferable for laboratories without hydrogenation equipment, though it offers a lower greenness score compared to the Z-protection strategy.

Analytical Methodologies and Characterization

HPLC Analysis:

- Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)

- Mobile phase: Gradient from 10-90% acetonitrile in water (both containing 0.1% TFA)

- Flow rate: 1.0 mL/min

- Detection: UV at 214 nm and 254 nm

- Retention time reference: Z-Phe-Leu-NH2 ~15.2 min; H-Phe-Leu-NH2 ~8.6 min

Chiral Purity Assessment:

- Method: Marfey's analysis (FDAA derivatization)

- Derivatization: Hydrolyze peptide (6N HCl, 110°C, 24h), treat with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA)

- Analysis: RP-HPLC with comparison to L- and D-amino acid standards

Mass Spectrometry Characterization:

- Expected m/z for H-Phe-Leu-NH2: 278.19 [M+H]⁺

- Fragmentation pattern: Characteristic y₁ and b₁ ions confirming sequence

The following workflow diagram illustrates the complete synthetic and analytical process:

Conclusions and Future Perspectives

The solution-phase synthesis of H-Phe-Leu-NH2 using T3P chemistry represents a sustainable and efficient approach that aligns with modern green chemistry principles. The protocol detailed in these application notes demonstrates that carefully optimized solution-phase methods can compete with and even surpass solid-phase approaches for simple dipeptide synthesis, particularly when considering environmental impact metrics such as process mass intensity. The successful implementation of this methodology provides researchers with a robust synthetic toolbox for producing pharmaceutically relevant dipeptides with minimal environmental impact.

Future developments in solution-phase peptide synthesis will likely focus on further sustainability enhancements through continuous flow methodologies, bio-based solvent systems, and catalyst recycling. The integration of automation technologies with solution-phase approaches presents an exciting frontier for increasing reproducibility while reducing operator error. Additionally, the growing pharmaceutical interest in peptide-drug conjugates and structurally modified peptides will undoubtedly drive continued innovation in solution-phase techniques that can accommodate diverse chemical modifications beyond the scope of standard solid-phase synthesis.

References

- 1. : The Case of Biphalin Solution Phase Peptide Synthesis [pubmed.ncbi.nlm.nih.gov]

- 2. : The Case of Biphalin | SpringerLink Solution Phase Peptide Synthesis [link.springer.com]

- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses ... [pmc.ncbi.nlm.nih.gov]

- 4. Speeding up sustainable solution - phase using... peptide synthesis [pubs.rsc.org]

Application Notes and Protocols for C-Terminal Amidation of Dipeptides

Introduction

C-terminal amidation is a critical post-translational modification that significantly enhances the biological activity and metabolic stability of therapeutic peptides [1]. This modification is particularly valuable for dipeptides and small peptides used in drug development, as it can increase receptor binding affinity and prolong half-life in vivo. Traditional enzymatic methods relying on peptidylglycine α-amidating monooxygenase (PAM) face limitations in scalability and substrate specificity [1]. This document outlines both novel photochemical and analytical detection protocols to address these challenges, enabling efficient production and characterization of C-terminally amidated dipeptides for research and therapeutic applications.

Current Amidation Techniques

The following table summarizes the primary chemical approaches for C-terminal amidation:

Table 1: Comparison of C-Terminal Amidation Techniques

| Method | Key Reagent/Condition | Primary Advantage | Reported Yield Range | Reference |

|---|---|---|---|---|

| Photochemical Amidation | NBD-Cl/Bromomaleimide, Visible/UV Light | Broad substrate scope, scalable via photoflow reactor | Moderate to Excellent | [1] |

| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine reagents (e.g., 3), neutral buffer | Suitable for acid-sensitive peptides, reduces oxidative side reactions | High | [1] |

| Enzymatic Amidation (PAM) | Peptidylglycine α-amidating monooxygenase | Biomimetic, natural process | Variable (substrate-dependent) | [2] |

| Carboxypeptidase Y Transacylation | Carboxypeptidase Y, Arg-NH₂ | Applicable to recombinantly produced peptides | Not Specified | [3] |

Photochemical Amidation Protocol

This protocol describes a three-step, biomimetic process for converting C-terminal cysteine-extended peptide precursors into the corresponding C-terminal α-amides [1]. The method is scalable and compatible with a wide range of penultimate amino acids.

Materials and Equipment

- Starting Material: Dipeptide or peptide with C-terminal cysteine (e.g., H-X-C-OH).

- Reagents:

- Photolabile Reagent: NBD-Cl (4-chloro-7-nitrobenzofurazan) or Bromomaleimide.

- Solvents: Dimethylsulfoxide (DMSO), Trifluoroacetic acid (TFA).

- Cleavage Reagent: For IEDDA path: 2-pyridyl substituted tetrazine (3).

- Antioxidants: Methionine, Caffeic acid.

- Equipment:

- Light Source: Visible light work light or UV LED source.

- Photoflow Reactor: For gram-scale reactions.

- Nitrogen Gas: For degassing solvents.

Stepwise Procedure

Step 1: Selective Cysteine Thiol Substitution

- Dissolve the C-terminal cysteine-extended peptide in a suitable solvent (e.g., DMSO).

- Add 1.0-1.2 equivalents of NBD-Cl or Bromomaleimide.

- React at room temperature until conjugation is complete (monitor by LC-MS).

- Purification: Purify the conjugate via precipitation or chromatography.

Step 2: Photoinduced Decarboxylative Elimination

- Transfer the conjugated peptide to a photochemical reactor vessel.

- Degas the solution with a stream of nitrogen for 10-15 minutes to remove oxygen.

- Irradiate with a visible light work light or UV LED source while maintaining temperature control with a cooling fan.

- Monitor reaction progress by LC-MS until the enamide intermediate is formed.

Step 3: Enamide Cleavage to C-terminal Amide Choose one of the following two methods:

Option A: Acidolysis

- Add trifluoroacetic acid (TFA) to the reaction mixture.

- Add 1 mM methionine and 250 µM caffeic acid to minimize oxidative byproducts [1].

- Allow the reaction to proceed at room temperature until complete conversion to the C-terminal amide is observed.

Option B: IEDDA-Mediated Cleavage

- After photodecarboxylation, adjust the solution to neutral pH.

- Add a stoichiometric amount of 2-pyridyl substituted tetrazine (3).

- Add 1 mM methionine as an antioxidant.

- React at room temperature until the amidation is complete.

Work-up and Purification

- Quench the reaction appropriately (e.g., by dilution for acidolysis or direct injection for IEDDA).

- Purify the C-terminally amidated product using preparative reverse-phase HPLC.

- Lyophilize the pure fractions to obtain the amidated peptide as a solid.

- Confirm structure and purity by mass spectrometry and analytical HPLC.

Analytical Techniques for Confirmation

Mass Spectrometric Detection

Distinguishing C-terminal amides from carboxylic acids by mass spectrometry is challenging due to the small (1 Da) mass difference. The following techniques are recommended:

- Energy-Resolved Mass Spectrometry (ERMS): This method differentiates C-terminal amides from carboxylates by plotting survival yield (SY) curves from CID fragmentation of sodiated molecular ions [4]. The curves for amidated and carboxylated peptides show distinct fragmentation paths, allowing their identification in mixtures.

- Chemical Derivatization + MS: Selectively convert free C-terminal carboxyl groups to methylamides, increasing the mass difference between amidated and carboxylated forms from 1 Da to 14 Da, enabling unambiguous distinction [5].

Table 2: Analytical Methods for C-Terminal Amidation Verification

| Method | Principle | Key Advantage | Reference |

|---|---|---|---|

| ERMS with SY Technique | Compares CID fragmentation pathways of isobaric peptides | Distinguishes CONH₂ and COOH with standard ion trap instruments | [4] |

| Chemical Derivatization | Converts COOH to CONHCH₃, creating a 14 Da mass shift | Unambiguous validation of C-terminal amide structure | [5] |

| Peptide Mapping with RP-HPLC/MS | Detects and quantifies C-terminal modified species by retention time and mass | Suitable for quality control of therapeutic peptides | [2] |

Chromatographic Separation

- Continuous Chromatography (MCSGP): Utilize multi-column counter-current solvent gradient purification for high-purity separation of charge variants, including those with C-terminal modifications [6].

- Ion-Exchange Chromatography: Effective for separating charge variants resulting from C-terminal amidation, particularly when using pH gradients [6].

Biological and Therapeutic Relevance

C-terminal amidation is not just a synthetic modification but also a naturally occurring process that modulates protein function and turnover:

- Therapeutic Efficacy: C-terminal amidation is critical for the full biological activity of many peptide hormones and neuropeptides, making it essential for producing therapeutic peptides [1].

- Cellular Degradation Signal: Recent research has identified that C-terminal amides can function as degrons, marking proteins for recognition by the SCF–FBXO31 ubiquitin ligase complex and subsequent proteasomal degradation [7]. This has implications for the stability and half-life of amidated therapeutic peptides.

Workflow Diagram

The following diagram illustrates the logical workflow for the photochemical amidation process:

Diagram 1: Photochemical Amidation Workflow

Troubleshooting Guide

- Low Yields in Photodecarboxylation: Ensure proper degassing with nitrogen and temperature control during irradiation [1].

- Oxidative Byproducts: Add 1 mM methionine to the cleavage step; for acidolysis, include 250 µM caffeic acid for further protection [1].

- Acid-Sensitive Peptides: Opt for the IEDDA cleavage pathway (Path B) under neutral conditions to prevent backbone hydrolysis or other acid-mediated side reactions [1].

- Tryptophan-Containing Peptides: Expect slower conversions and increased sensitivity to photon flux; optimize light exposure carefully [1].

Conclusion

The photochemical amidation protocol provides a robust, scalable platform for producing C-terminally amidated dipeptides and peptides. Its broad substrate scope, compatibility with both solution-phase and recombinant precursors, and operational simplicity make it particularly valuable for drug discovery and development. When combined with advanced analytical techniques for verification, this methodology enables researchers to reliably produce high-quality amidated peptides for therapeutic applications.

References

- 1. Photochemically-enabled, post-translational production of ... [nature.com]

- 2. C-terminal modification of monoclonal antibody drugs [sciencedirect.com]

- 3. Expression, purification, and C-terminal amidation of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Revealing C-terminal peptide amidation by the use of ... [sciencedirect.com]

- 5. A new approach for detecting C-terminal amidation of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Using continuous chromatography methodology to achieve ... [sciencedirect.com]

- 7. C-terminal amides mark proteins for degradation via SCF– ... [nature.com]

purification protocols for H-Phe-Leu-NH2.HBr

Introduction to H-Phe-Leu-NH2·HBr

H-Phe-Leu-NH2·HBr (CAS 108321-16-0) is a synthetic dipeptide composed of the amino acids L-phenylalanine and L-leucine, modified with a C-terminal amide and prepared as a hydrobromide salt. This molecular architecture enhances the compound's stability and solubility in aqueous environments, making it suitable for rigorous biochemical and pharmaceutical research [1] [2]. The Phe-Leu motif is of significant interest due to its presence in various bioactive peptides and its potential role in neuroprotective signaling pathways [1].

Synthesis and Purification Protocols

Solid-Phase Peptide Synthesis (SPPS) and Cleavage

The synthesis of H-Phe-Leu-NH2·HBr is efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS) on a Rink amide resin to directly obtain the C-terminal amide functionality [1].

- Resin Loading: Use a Fmoc-protected Rink amide resin with a typical loading capacity of 0.5-0.8 mmol/g.

- Amino Acid Coupling:

- Activation: Employ coupling agents such as HATU or HBTU.

- Base: Use DIPEA in DMF or the greener solvent 2-MeTHF [3].

- Process: Perform two couplings of 45 minutes each for Fmoc-Leu-OH and Fmoc-Phe-OH to ensure high efficiency.

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Include a 0.1 M HOBt additive to minimize side reactions and aspartimide formation [3].

- Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA/TIS/Water (95:2.5:2.5). The scavengers (TIS and Water) prevent side reactions and modify the bromine ion source to form the H-Phe-Leu-NH2·HBr salt directly in the crude mixture [1].

The following workflow diagram illustrates the SPPS process:

Post-Synthesis Purification

The crude product requires purification to separate the target peptide from deletion sequences and side products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method [3].

- Purification Setup:

- Column: C18 semi-preparative column (e.g., 250 x 20 mm, 10 μm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

- Mobile Phase B: 0.1% TFA in Acetonitrile.

- Gradient: 10% B to 50% B over 40 minutes.

- Flow Rate: 8-10 mL/min.

- Detection: UV at 220 nm.

- Fraction Analysis: Collect prominent peaks and analyze by analytical HPLC. Pool fractions with >97% purity.

- Lyophilization: Lyophilize the pooled fractions to obtain a pure, white, fluffy powder of H-Phe-Leu-NH2·HBr.

Table 1: Optimized Parameters for SPPS of H-Phe-Leu-NH2·HBr

| Parameter | Specification | Impact on Yield/Purity |

|---|---|---|

| Coupling Time | 2 x 45 minutes per amino acid | Enhances amide bond formation, yield >99% per step [1]. |

| Scavengers in Cleavage | TFA/TIS/Water (95:2.5:2.5) | Reduces side reactions (e.g., t-butyl cation alkylation) [1]. |

| Solvent for Coupling | DMF or 2-MeTHF | 2-MeTHF is a greener alternative with similar efficiency [3]. |

Analytical Characterization and Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and composition of the final product.

- Purity Analysis (HPLC)

- Identity Confirmation (Mass Spectrometry)

- Method: LC-ESI-MS.

- Observation: The freebase [M+H]⁺ ion is observed at m/z 278.2. The H-Phe-Leu-NH2·HBr salt characteristically shows a specific isotope pattern due to the presence of bromine [1].

- Structural Verification (Nuclear Magnetic Resonance)

Table 2: Purification Methods for H-Phe-Leu-NH2·HBr

| Method | Typical Conditions | Key Applications & Outcomes |

|---|---|---|

| Reversed-Phase HPLC | C18 column; H₂O/ACN + 0.1% TFA; UV 220 nm | Primary purification; achieves >97% purity; scalable from mg to g [1] [3]. |

| Ion-Exchange Chromatography | Not typically used for this dipeptide | More relevant for peptides with ionizable side chains (e.g., Arg, Asp, Lys) [5]. |

| Green Solvent Systems | e.g., EtOH/H₂O mixtures | Potential alternative; may require optimization to match ACN/TFA system resolution [3]. |

Biological Applications and Mechanism of Action

H-Phe-Leu-NH2·HBr has demonstrated promising neuroprotective properties in preclinical models, primarily through the modulation of key cellular survival pathways [1].

- Activation of the PI3K/AKT/mTOR Pathway: The Phe-Leu motif can mimic endogenous neurotrophic factors. In cellular models of oxidative stress (e.g., 6-hydroxydopamine-treated neuroblastoma cells), the peptide activates this pro-survival pathway.

- Observed Effects: 2.3-fold increase in phosphorylated AKT and a 1.8-fold increase in phosphorylated mTOR.

- Functional Outcome: 40% reduction in Reactive Oxygen Species (ROS), 35% preservation of mitochondrial membrane potential, and 35% reduction in Caspase-3 activity [1].

The following diagram illustrates the neuroprotective signaling pathway:

Environmental Health & Safety (EHS) Considerations

Adherence to EHS guidelines is critical for sustainable laboratory practices.

- Waste Management: All TFA and acetonitrile-containing waste must be collected separately for appropriate hazardous waste disposal.

- Solvent Reduction: Consider recirculating cooling water or modern solvent purification systems to minimize environmental impact and life-cycle costs [3].

- Green Chemistry Metrics: The PMI for peptide synthesis is historically high. Employing strategies like solvent and reagent recycling can significantly reduce the PMI, aligning with the ACS GCI's GREATER PMI Imperative goals [3].

Conclusion

This application note provides a detailed protocol for the synthesis, purification, and characterization of H-Phe-Leu-NH2·HBr. The integration of optimized SPPS conditions, robust RP-HPLC purification, and comprehensive analytical controls ensures the production of high-quality material for research. The elucidated neuroprotective mechanisms provide a strong foundation for its application in neuroscience and drug development. Future efforts should focus on implementing the suggested green chemistry principles to enhance the sustainability of the peptide production process.

References

- 1. Buy H-Phe-Leu-NH2.HBr | 108321-16-0 [smolecule.com]

- 2. - H - PHE - LEU · NH | CAS#:108321-16-0 | Chemsrc 2 HBR [chemsrc.com]

- 3. Sustainability in peptide chemistry: current synthesis and purification ... [pubs.rsc.org]

- 4. - H - PHE - LEU suppliers & manufacturers in China NH 2 HBR [chemicalbook.com]

- 5. Process for purification and recovery of L-phenylalanine [patents.google.com]

H-Phe-Leu-NH2.HBr in neuroprotection research models

Mechanistic Insights and Experimental Evidence

Research indicates that the Phe-Leu motif is a key functional unit. This dipeptide sequence mimics endogenous neurotrophic factors and activates the PI3K/AKT/mTOR pathway, a critical signaling cascade for neuronal survival, growth, and metabolism [1].

The proposed mechanism involves:

- Hydrophobic Interactions: The leucine residue facilitates binding to the pleckstrin homology domain of AKT [1].

- Stabilization: The phenylalanine moiety helps stabilize the interaction with mTOR's FRB domain [1].

Experimental data from models of oxidative stress (6-OHDA-induced) in SH-SY5Y neuroblastoma cells demonstrates the functional outcomes of this pathway activation [1]:

Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models

| Parameter | 6-OHDA Model (Control) | 6-OHDA + H-Phe-Leu-NH₂·HBr Analog | Change |

|---|---|---|---|

| ROS Production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |

| Mitochondrial Membrane Potential | 100 ± 6.5% | 135 ± 7.8% | +35% |

| Caspase-3 Activity | 100 ± 4.3% | 65 ± 3.9% | -35% |

These results demonstrate the compound's efficacy in reducing oxidative stress, preserving mitochondrial health, and attenuating apoptosis [1].

The following diagram illustrates this core neuroprotective signaling pathway:

Figure 1: Proposed signaling pathway for H-Phe-Leu-NH₂·HBr neuroprotection. The dipeptide activates the PI3K/AKT/mTOR pathway, leading to reduced oxidative stress, improved mitochondrial function, and inhibition of apoptosis [1].

Proposed Experimental Protocols

Here are detailed methodologies for evaluating the neuroprotective effects of H-Phe-Leu-NH₂·HBr in cellular models.

Protocol 1: Assessing Neuroprotection in an Oxidative Stress Model

This protocol uses 6-hydroxydopamine (6-OHDA) to induce oxidative stress and mimic aspects of Parkinson's disease pathology [1].

1. Cell Culture and Pre-treatment

- Cell Line: SH-SY5Y neuroblastoma cells.

- Culture Conditions: Maintain in DMEM/F12 medium with 10% FBS, 1% penicillin/streptomycin at 37°C and 5% CO₂.

- Experimental Groups:

- Negative Control: Untreated cells.

- Injury Model: Cells treated with 6-OHDA only.

- Treatment Groups: Cells pre-treated with H-Phe-Leu-NH₂·HBr (e.g., 1-100 µM) for 2-4 hours prior to 6-OHDA exposure.

- Positive Control: Cells pre-treated with a known neuroprotective agent (e.g., 10 µM of a PI3K pathway activator).

2. Oxidative Stress Induction and Analysis

- Induction: After pre-treatment, expose cells to 50-100 µM 6-OHDA for 24 hours.

- Viability Assay: Use an MTT assay. Add 0.5 mg/mL MTT solution, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.

- Apoptosis Measurement:

- Caspase-3 Activity: Use a commercial Caspase-3 colorimetric assay kit. Lyse cells and incubate with DEVD-pNA substrate; measure absorbance at 405 nm [1].

- Alternative Method: Flow cytometry with Annexin V/PI staining.

3. Data Analysis

- Normalize all data to the negative control group (set to 100%).

- Express treatment group results as a percentage of the negative control. Statistical significance is determined using one-way ANOVA with post-hoc tests (p < 0.05).

Protocol 2: Investigating the PI3K/AKT/mTOR Signaling Pathway

This protocol validates the proposed mechanism of action through protein analysis.

1. Cell Treatment and Protein Extraction

- Treatment: Expose SH-SY5Y cells to H-Phe-Leu-NH₂·HBr (at the effective concentration determined in Protocol 1) for 30 minutes to 2 hours. Include positive (e.g., IGF-1) and negative controls.

- Inhibition (Optional): To confirm pathway specificity, include a group pre-treated with a PI3K inhibitor (e.g., LY294002) before dipeptide application.

- Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Quantify protein concentration using a BCA assay.

2. Western Blotting

- Electrophoresis: Separate 20-40 µg of total protein per lane on 8-12% SDS-PAGE gels.

- Transfer: Transfer proteins to a PVDF membrane.

- Blocking and Incubation:

- Block membrane with 5% BSA in TBST for 1 hour.

- Incubate with primary antibodies overnight at 4°C:

- Phospho-AKT (Ser473)

- Total AKT

- Phospho-mTOR (Ser2448)

- Total mTOR

- β-Actin (loading control)

- Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and visualize with a chemiluminescence imager.

3. Data Analysis

- Quantify band intensities using image analysis software.

- Calculate the ratio of phosphorylated protein to total protein for both p-AKT/AKT and p-mTOR/mTOR.

- Normalize these ratios to the control group to determine fold-change in pathway activation.

Research Applications and Considerations

Key Applications:

- Lead Compound: Serves as a minimal scaffold for developing more stable and potent neuroprotective peptides [1] [2].

- Mechanistic Tool: Useful for studying the role of the PI3K/AKT/mTOR pathway in neuronal survival [1].

- Model Compound: Its dipeptide structure makes it a relevant molecule for studying peptide stability, permeability, and transporter-mediated uptake [2].

Critical Considerations:

- Metabolic Stability: Linear dipeptides are often susceptible to rapid proteolytic degradation. Consider structural modifications (e.g., N-terminal protection, backbone methylation, cyclization) explored for analogous dipeptides to improve stability [2].

- Cell Permeability: Assess uptake mechanisms, such as potential involvement of peptide transporters (e.g., PEPT1), which could influence bioavailability [2].

- Salt Form: The HBr salt form enhances water solubility, which is crucial for in vitro applications [1].

Future Research Directions

- Structural Optimization: Investigate constrained analogues of H-Phe-Leu-NH₂, similar to strategies used for H-Phe-Phe-NH₂, to improve metabolic stability and membrane permeability while retaining high affinity for biological targets [2].

- In Vivo Validation: Extend findings to animal models of neurodegenerative diseases, such as Parkinson's disease models, to evaluate efficacy and pharmacokinetics.

- Synergistic Combinations: Explore potential synergistic neuroprotective effects when combined with other protective agents, such as molecular hydrogen or graphenic materials [3] [4].

Comparison with Related Compounds

Table 2: Comparison with Structurally Similar Dipeptides

| Compound | Structure | Key Features / Research Context |

|---|---|---|

| H-Phe-Leu-NH₂·HBr | Phe-Leu dipeptide amide | Neuroprotection via PI3K/AKT/mTOR, reduces ROS and apoptosis [1]. |

| H-Phe-Phe-NH₂ | Phe-Phe dipeptide amide | High-affinity ligand for substance P (1-7) binding site; reduces neuropathic pain; used as a scaffold for stable mimetics [2]. |

| Constrained Analogues | Cyclized (e.g., pyrrolidine) or N-methylated | Improved metabolic stability and intestinal permeability; rational design for drug development [2]. |

Conclusion

H-Phe-Leu-NH₂·HBr represents a promising neuroprotective agent. Its defined mechanism of action and the availability of robust experimental protocols provide a solid foundation for advancing research. Future work should focus on optimizing its drug-like properties and validating its efficacy in more complex disease models.

References

- 1. Buy H-Phe-Leu-NH2.HBr | 108321-16-0 [smolecule.com]

- 2. Constrained H-Phe-Phe-NH2 analogues with high affinity ... [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Low-Dose Graphenic Materials ... [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Molecular Hydrogen: A Critical ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Dipeptide Synthesis Using TBTU/HOBt Coupling

Introduction to TBTU/HOBt Coupling Chemistry

TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) represents a uronium-type coupling reagent that has become established in peptide synthesis due to its efficiency in facilitating amide bond formation between protected amino acids. When combined with HOBt (1-hydroxybenzotriazole) as an additive, this coupling system enables the synthesis of dipeptide structures with minimal racemization and high yields under relatively mild conditions. The significance of this methodology extends beyond research-scale applications to pharmaceutical development, where peptide-based therapeutics constitute approximately 10% of the active pharmaceutical ingredient market. [1] [2]

The TBTU/HOBt system offers distinct advantages over traditional coupling methods. Compared to carbodiimide-based approaches using reagents like DCC (dicyclohexylcarbodiimide), TBTU/HOBt provides faster reaction times (often completing within 30 minutes to 2 hours) and generates soluble by-products that simplify purification. Additionally, this system demonstrates excellent compatibility with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategies, making it versatile for various synthetic schemes. The low racemization tendency is particularly valuable when working with stereosensitive sequences where chiral integrity must be preserved. [3] [4]

Reaction Mechanism

The coupling mechanism begins with activation of the carboxyl group, where TBTU first reacts with the carboxylate anion to form an O-active ester intermediate. This benzotriazole ester displays enhanced electrophilicity compared to the original carboxylic acid, making it susceptible to nucleophilic attack by the amine component. HOBt plays a dual role in this process: it suppresses racemization by preventing the formation of oxazolone intermediates, and it enhances the reaction rate by generating a more reactive ester species. The final amide bond formation proceeds with displacement of HOBt, yielding the desired dipeptide along with soluble by-products that are easily removed during workup. [5] [4]

Figure 1: Reaction mechanism of TBTU/HOBt-mediated dipeptide synthesis illustrating the activation and coupling steps

Experimental Protocols

Standard Solution-Phase Coupling Protocol

Materials:

- Protected amino acid 1 (carboxyl component): 1.0 equivalent

- Protected amino acid 2 (amine component): 1.0-1.2 equivalents

- TBTU: 1.0-1.1 equivalents

- HOBt: 1.1 equivalents

- DIPEA (diisopropylethylamine) or NMM (N-methylmorpholine): 2.0 equivalents

- Anhydrous DCM (dichloromethane) or DMF (N,N-dimethylformamide) as solvent

Procedure:

- Dissolve the carboxyl component (protected amino acid 1) in anhydrous DCM (10 mL per gram of amino acid) under inert atmosphere.

- Cool the solution to 0°C using an ice bath and add TBTU (1.0 equiv) with stirring.

- Add HOBt (1.1 equiv) followed by the base (2.0 equiv) dropwise. The mixture should become clear or slightly cloudy.

- After 5 minutes of activation at 0°C, add the amine component (1.0-1.2 equiv) slowly to the reaction mixture.

- Gradually warm the reaction to room temperature and continue stirring for 2-12 hours, monitoring by TLC or LC-MS.

- Upon completion, dilute the reaction mixture with additional DCM (10 mL per gram of starting material) and transfer to a separatory funnel.

- Wash sequentially with aqueous citric acid (5%), sodium bicarbonate (5%), and brine solution (10 mL each per 100 mL organic phase).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography. [6] [5]

Solid-Phase Peptide Synthesis (SPPS) Protocol

Materials:

- Resin-bound amino acid (0.1 mmol)

- Fmoc- or Boc-protected amino acid (4 equiv, 0.4 mmol)

- TBTU (4 equiv, 0.4 mmol)

- HOBt (4.4 equiv, 0.44 mmol)

- DIPEA (8 equiv, 0.8 mmol)

- Anhydrous DMF

Procedure:

- If using Fmoc strategy, deprotect the resin-bound amino acid by treating with 20% piperidine in DMF (2 × 10 min).

- Wash the resin thoroughly with DMF (3 × 5 mL).

- Prepare the coupling solution by dissolving the protected amino acid (0.4 mmol) in minimal DMF (approximately 2-3 mL).

- Add HOBt (0.44 mmol) followed by TBTU (0.4 mmol) to the amino acid solution.

- Add DIPEA (0.8 mmol) to the mixture and activate for 1 minute.

- Add the activated solution to the resin and agitate for 30-60 minutes at room temperature.

- Drain the coupling solution and wash the resin with DMF (3 × 5 mL).

- Monitor coupling completion using the Kaiser ninhydrin test. If necessary, repeat the coupling cycle.

- After confirmation of complete coupling, proceed to the next deprotection/coupling cycle or final cleavage. [6] [3]

Performance Data and Optimization

Table 1: Comparative Performance of Coupling Reagents in Dipeptide Synthesis

| Coupling Reagent | Typical Yield Range | Racemization Risk | Reaction Time | By-product Characteristics |

|---|---|---|---|---|

| TBTU/HOBt | 85-95% | Low | 30 min - 2 hr | Soluble, easy to remove |

| HBTU/HOBt | 85-95% | Low | 30 min - 2 hr | Soluble, easy to remove |

| DCC/HOBt | 80-92% | Moderate | 2-12 hr | Insoluble DCU precipitates |

| EDC/HOBt | 80-90% | Moderate | 2-12 hr | Soluble, easy to remove |

| PyBOP | 85-95% | Low | 30 min - 2 hr | Soluble, easy to remove |

Table 2: Solvent and Base Optimization for TBTU/HOBt Coupling

| Parameter | Options | Advantages | Considerations |

|---|---|---|---|

| Solvent | DCM | Easy evaporation, good solubility | Limited solubility for some protected amino acids |

| DMF | Excellent solubility for all components | Difficult removal, requires column purification | |

| Base | DIPEA | Strong base, efficient activation | May promote racemization in sensitive cases |

| NMM | Moderate base, good performance | Slower activation than DIPEA | |

| 2,6-Lutidine | Weak base, minimal racemization | Requires longer reaction times |

Recent studies have demonstrated that microwave irradiation can significantly enhance TBTU/HOBt-mediated couplings, reducing reaction times to 30 minutes while maintaining excellent yields (typically >90%). This approach has been successfully applied in both solution and solid-phase synthesis, including the preparation of complex peptides like pentagastrin. When working with sterically hindered amino acids (e.g., N-methylated amino acids, α,α-dialkylated amino acids), extending the reaction time to 4-12 hours and using a slight excess of TBTU (1.2 equiv) and HOBt (1.3 equiv) typically improves yields. [1] [4]

Troubleshooting Guide

Table 3: Common Issues and Solutions in TBTU/HOBt Coupling

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low Yield | Incomplete activation | Ensure anhydrous conditions; fresh coupling reagents |

| Insufficient base | Increase base equivalents (2.5-3.0 equiv); confirm base quality | |

| High Racemization | Base too strong | Switch to milder base (2,6-lutidine); reduce reaction temperature |

| Prolonged activation | Add amine component immediately after activation | |

| Slow Reaction | Steric hindrance | Extend reaction time; use HATU instead of TBTU for difficult cases |

| Poor solubility | Change solvent to DMF; increase dilution | |

| By-product Formation | Guanidylation | Add HOBt (1.1 equiv) prior to TBTU; use minimum activation time |

For difficult couplings involving sterically hindered amino acids such as Aib (α-aminoisobutyric acid) or N-methylated amino acids, several specialized approaches have been developed. The use of alternative solvents such as THF/acetonitrile mixtures can reduce racemization while maintaining good solubility. Additionally, increasing the coupling temperature to 40-50°C can improve reaction rates for challenging sequences without significant epimerization when HOBt is present. For sequences prone to guanidylation side reactions (common with uronium salts), pre-activation of the carboxyl component for 2-3 minutes before adding the amine component typically minimizes this issue. [5] [4]

Emerging Methods and Environmental Considerations

Recent advances in green chemistry have prompted the development of aqueous micellar media as sustainable alternatives to traditional organic solvents for peptide synthesis. Notably, TBTU/HOBt/DIEA coupling systems have demonstrated excellent performance in pure water under microwave irradiation (60°C, 30 minutes), enabling dipeptide synthesis with yields comparable to conventional methods. This approach significantly reduces the environmental impact of peptide synthesis by eliminating polar aprotic solvents like DMF and DCM, which account for the largest amount of waste in traditional peptide manufacturing. [1]

The implementation of heterogeneous catalytic systems represents another emerging trend. Functionalized magnetic nanoparticles (MNPs) such as Fe₃O₄@SiO₂/TABHA have shown promising results in catalyzing amide bond formation with efficiencies up to 90% at ambient temperature within 4 hours. These recoverable catalysts offer economic and environmental benefits compared to traditional stoichiometric coupling reagents. While not yet widely adopted for complex peptide synthesis, these systems show potential for specific applications where traditional coupling reagents present limitations. [7]

Conclusion

The TBTU/HOBt coupling system remains a robust and efficient method for dipeptide synthesis, offering an optimal balance of high yields, low racemization, and practical convenience. The protocols outlined in this document provide researchers with reliable procedures for both solution-phase and solid-phase synthesis, along with optimization strategies for challenging sequences. As peptide therapeutics continue to gain importance in pharmaceutical development, mastering these fundamental coupling techniques remains essential for synthetic chemists and researchers in medicinal chemistry.

References

- 1. Challenges and Achievements of Peptide Synthesis in ... [pmc.ncbi.nlm.nih.gov]

- 2. TBTU: The Dual Engine Driving Efficient Condensation and ... [en.highfine.com]

- 3. Automated solid-phase peptide synthesis: use of 2-(1H- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Recent development of peptide coupling reagents in ... [sciencedirect.com]

- 5. Acid-Amine Coupling using TBTU – Organic Synthesis [organic-synthesis.com]

- 6. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU [peptide.com]

- 7. Convenient synthesis of dipeptide structures in solution ... [nature.com]

Comprehensive Application Notes and Protocols for H-Phe-Leu-NH2.HBr in Biochemical Research and Drug Development

Introduction to H-Phe-Leu-NH2.HBr and Its Research Significance

This compound (H-Phenylalanine-Leucine-Amide Hydrobromide) is a synthetic dipeptide compound composed of the amino acids phenylalanine and leucine in a hydrobromide salt form. With the chemical formula C₁₅H₂₄BrN₃O₂ and molecular weight of 358.27 g/mol, this dipeptide has gained significant attention in biochemical research for its potential biological activities and applications in neuroscience and drug development [1]. The hydrobromide salt form enhances the compound's solubility in water and stabilizes the amine group present in the molecule, making it particularly suitable for various experimental applications [1]. The unique structural features of this compound, including an amide bond linking the phenylalanine and leucine residues and the presence of the bromide ion, significantly affect its physicochemical properties, solubility, and reactivity [1].

The phenylalanine component is essential for protein synthesis and acts as a precursor for neurotransmitters such as dopamine, while leucine plays a crucial role in muscle metabolism and protein synthesis [1]. This combination of aromatic (phenylalanine) and branched-chain (leucine) amino acids provides distinct biological activities compared to other dipeptides, making this compound a valuable compound for investigating peptide interactions, enzymatic reactions, and potential therapeutic applications [1]. These Application Notes provide detailed information on the properties, applications, and handling protocols for this compound to support researchers in utilizing this compound effectively in their scientific investigations.

Chemical and Physical Properties

This compound exhibits specific chemical and physical characteristics that researchers must understand for proper handling and experimental design. The compound is typically supplied as a white to off-white powdered solid with demonstrated stability under recommended storage conditions [2]. Its structural features include an amide bond linking the phenylalanine and leucine residues, with the hydrobromide salt formation enhancing both solubility and stability profiles [1].

Table 1: Fundamental Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 108321-16-0 |

| Molecular Formula | C₁₅H₂₄BrN₃O₂ |

| Molecular Weight | 358.27 g/mol |

| IUPAC Name | 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide |

| Storage Temperature | -20°C |

| Purity | ≥95%-97% (HPLC) |

| Water Solubility | Enhanced due to hydrobromide salt formation |

The canonical SMILES representation for this compound is CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br, indicating the branched-chain structure of the leucine residue, the amide bond, and the aromatic phenylalanine side chain [1]. The compound's exact mass is 357.10500 with a PSA of 98.21000, and it has a LogP value of 3.32220, suggesting moderate hydrophobicity despite the hydrobromide salt formation [3]. Suppliers typically offer the compound with purity levels ranging from 95% to 97% as determined by HPLC analysis, with various packaging options available from milligram to kilogram quantities [2].

Synthesis Methods and Optimization Strategies

The synthesis of this compound can be achieved through several well-established methods, with Solid-Phase Peptide Synthesis (SPPS) representing the gold standard due to its high efficiency and scalability [1]. This section outlines the primary synthesis approaches and key optimization parameters for producing high-quality this compound.

Solid-Phase Peptide Synthesis (SPPS)

The SPPS process involves sequentially adding Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support [1]. The general protocol involves: (1) deprotection of the N-terminal Fmoc group using piperidine, (2) coupling of the protected amino acid using activation reagents such as HATU or HBTU in the presence of a base such as DIPEA, and (3) repetition of these steps until the complete sequence is assembled. Following chain assembly, the peptide is cleaved from the resin support using a cleavage cocktail typically containing trifluoroacetic acid (TFA) along with appropriate scavengers. The final step involves treatment with hydrobromic acid to form the hydrobromide salt, which enhances solubility and stability [1].

Solution-Phase Synthesis

As an alternative approach, solution-phase synthesis employs activated amino acids using coupling reagents such as Dicyclohexylcarbodiimide (DCC) in organic solvents to facilitate peptide bond formation [1]. This method is particularly useful for larger-scale productions but may require more extensive purification procedures. Recent research has demonstrated the effectiveness of reversed micellar systems for dipeptide synthesis, using AOT surfactant in isooctane to create nanoreactors that enhance reaction efficiency [4].

Table 2: Optimization Strategies for this compound Synthesis

| Parameter | Impact on Yield/Purity | Example Modification |

|---|---|---|

| Coupling Time | Extended to 2–4 hours | Enhances amide bond formation |

| Scavengers | Reduces side reactions | Add 1% anisol or thiol derivatives |

| Solvent Polarity | Improves reagent solubility | Use dimethylformamide (DMF) or dichloromethane (DCM) |

| Coupling Reagents | Increases efficiency | DCC, HATU, or HOAt |

Studies highlight that even minor inefficiencies (e.g., 97% coupling yield per step) drastically reduce overall peptide purity for longer chains. For dipeptides such as H-Phe-Leu-NH₂.HBr, however, high yields (>90%) are achievable through rigorous washing and scavenger use [1]. The non-enzymatic synthesis approach using reversed micelles has demonstrated particular promise, with one study reporting a maximum yield of 0.565 at 80 hours under optimized conditions using DCC as a condensing agent [4].

Research Applications and Mechanistic Insights

This compound has demonstrated significant potential in various research applications, particularly in neuroscience and cell signaling studies. Its unique structural properties allow for specific interactions with biological systems, making it a valuable tool for investigating fundamental biochemical processes.

Neuroprotective Mechanisms and Signaling Pathways

Research indicates that this compound exhibits notable neuroprotective properties through its activation of key survival signaling cascades. The phenylalanine-leucine (Phe-Leu) motif mimics endogenous neurotrophic factors, enabling activation of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway [1]. In SH-SY5Y neuroblastoma cells subjected to 6-hydroxydopamine (6-OHDA)-induced oxidative stress, analogs containing the Phe-Leu sequence significantly increased phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) levels by 2.3-fold and 1.8-fold, respectively [1].

The dipeptide's leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain [1]. This dual interaction mechanism enables robust activation of the neuroprotective signaling cascade, positioning this compound as a promising candidate for investigating therapeutic approaches to neurodegenerative conditions.

Table 3: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models

| Parameter | 6-OHDA Model (Control) | 6-OHDA + this compound Analog | Change (%) |

|---|---|---|---|

| ROS production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |

| Mitochondrial membrane potential | 100 ± 6.5% | 135 ± 7.8% | +35% |

| Caspase-3 activity | 100 ± 4.3% | 65 ± 3.9% | -35% |

Apoptosis Attenuation

Beyond its activation of survival pathways, this compound demonstrates significant anti-apoptotic properties. Experimental data shows the compound reduces Caspase-3 activity by 35% in 6-OHDA-injured neurons, comparable to the neuroprotective effects of established dimeric dipeptide reference compounds [1]. This attenuation of apoptotic cascades further supports its potential application in neuroprotective therapeutic strategies.

The following diagram illustrates the signaling pathway activated by this compound:

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay

This protocol evaluates the neuroprotective effects of this compound in SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by 6-hydroxydopamine (6-OHDA).

5.1.1 Materials and Reagents

- SH-SY5Y human neuroblastoma cell line

- This compound (95-97% purity by HPLC) [2]

- 6-Hydroxydopamine (6-OHDA)

- DMEM/F12 culture medium supplemented with 10% FBS

- Phosphorylated AKT and mTOR antibodies for Western blot

- Caspase-3 activity assay kit

- JC-1 dye for mitochondrial membrane potential assessment

- DCFDA dye for ROS detection

5.1.2 Procedure

Cell Culture and Differentiation: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS at 37°C in a 5% CO₂ atmosphere. For differentiation, treat cells with 10 μM retinoic acid for 5-7 days before experiments [1].

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile distilled water. Aliquot and store at -20°C. Prepare working concentrations by diluting in culture medium immediately before use.

Oxidative Stress Induction and Treatment:

- Pre-treat cells with this compound (1-100 μM concentration range) for 2 hours